(S)-N-Boc-(2'-Chlorophenyl)Glycine

Chiral Resolution Antithrombotic Activity Stereochemistry

The definitive (S)-enantiomer for (S)-clopidogrel API synthesis. Bypasses inefficient resolution for superior process mass intensity and cost. Critical ortho-chloro and stereochemistry are essential for antithrombotic activity; generic substitution leads to inactive or toxic byproducts.

Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
CAS No. 225918-60-5
Cat. No. B1271962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-(2'-Chlorophenyl)Glycine
CAS225918-60-5
Molecular FormulaC13H16ClNO4
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyXPFJZGJBRMTXCE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-(2'-Chlorophenyl)glycine (CAS 225918-60-5) for Chiral Peptide and Pharmaceutical Intermediate Applications


(S)-N-Boc-(2'-Chlorophenyl)glycine is a chiral, non-natural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a 2-chlorophenyl substituent at the alpha-carbon . This specific (S)-enantiomer is a crucial chiral building block, most notably recognized as the defining stereochemical moiety in the antiplatelet drug (S)-clopidogrel [1]. Its commercial availability and defined stereochemistry enable its direct use in asymmetric synthesis and peptide chemistry, eliminating the need for initial, low-yield chiral resolution of racemic mixtures .

Stereochemical and Structural Pitfalls When Replacing (S)-N-Boc-(2'-Chlorophenyl)glycine


Generic substitution in pharmaceutical synthesis involving this compound is strictly contraindicated due to stereochemical and positional isomerism. The biological activity of the target molecule, (S)-clopidogrel, is exclusively confined to the (S)-enantiomer; the (R)-enantiomer is not only devoid of antithrombotic activity but has been shown to cause convulsions in animal experiments [1]. Furthermore, the ortho-chloro substitution pattern on the phenyl ring is a critical pharmacophoric feature that cannot be substituted with para- or unsubstituted phenylglycine analogs without a complete loss of downstream binding affinity . The following evidence quantifies these critical points of differentiation.

Head-to-Head Comparative Data for (S)-N-Boc-(2'-Chlorophenyl)glycine vs. In-Class Alternatives


Enantiomeric Purity and Biological Safety vs. (R)-Enantiomer

The absolute stereochemistry of this compound is non-negotiable for its primary pharmaceutical application. The target (S)-N-Boc-(2'-Chlorophenyl)glycine is the precursor to the active (S)-clopidogrel enantiomer. The alternative (R)-enantiomer is not simply inert; it is pharmacologically detrimental, causing convulsions [1]. Quantitative data from enzyme-catalyzed resolutions demonstrate that the (S)-enantiomer can be obtained with high enantiomeric excess, which is essential for safe API synthesis [1].

Chiral Resolution Antithrombotic Activity Stereochemistry

Efficiency of Enzymatic Chiral Resolution vs. Racemic Mixture

When starting from the racemic mixture (RS)-N-Boc-2-chlorophenylglycine methylester, enzymatic resolution with immobilized subtilisin (Alcalase-CLEA®) yields the target (S)-enantiomer with high enantiomeric purity. This method is significantly more efficient than traditional diastereomeric crystallization, which often results in a 50% loss of material [1]. The high enantiomeric excess achieved is maintained throughout the subsequent synthetic steps to (S)-clopidogrel [1].

Biocatalysis Enantiomeric Excess Process Chemistry

Positional Isomer Differentiation: Ortho- vs. Para-Chloro Substitution

The ortho-chloro substitution on the phenyl ring is a critical structural requirement for the compound's function as a clopidogrel intermediate. While direct comparative binding data for the protected amino acid is not available, the necessity of the ortho-chloro position is inferred from the structure of the final drug molecule, clopidogrel, and its established pharmacophore. The use of an analog with a chlorine atom at the para position (4'-chloro) would produce a different molecular entity with a high probability of failing to meet the required binding interactions for the target protein (P2Y12 receptor) .

Structure-Activity Relationship Pharmacophore Medicinal Chemistry

High-Impact Use Cases for (S)-N-Boc-(2'-Chlorophenyl)glycine (CAS 225918-60-5) Based on Comparative Evidence


Direct-Use Building Block for (S)-Clopidogrel and Related P2Y12 Antagonists

The most critical and validated application. This compound serves as the direct, enantiomerically pure building block for synthesizing (S)-clopidogrel. Utilizing this pre-resolved (S)-enantiomer bypasses the need for low-yield, 50%-loss diastereomeric crystallization steps, as detailed in the evidence above . This directly translates to improved process mass intensity and cost-effectiveness for industrial-scale API manufacturing.

Synthesis of Enantiopure Peptidomimetics with Defined Steric and Electronic Properties

In peptide chemistry, the ortho-chloro substituent provides unique steric hindrance and electronic effects (inductive electron withdrawal) that influence peptide backbone conformation and molecular recognition events. This compound is used as a conformationally restricted building block in the design of peptidomimetics and protease inhibitors, where the specific spatial arrangement is crucial for target engagement .

Calibration Standard and Substrate for Chiral Chromatography and Biocatalysis Development

Due to its defined (S)-stereochemistry and high commercial purity (available at 95-98% ), this compound is an ideal standard for calibrating chiral HPLC columns and developing new methods for enantiomeric separation. It is also a relevant model substrate for developing and optimizing novel enzymatic resolution methods for unnatural amino acids, as demonstrated by its use with immobilized Alcalase-CLEA® [1].

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